![molecular formula C12H11N7OS B5695525 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B5695525.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which plays a role in the regulation of intracellular signaling pathways. The inhibition of PDE2A by TAK-915 leads to an increase in cyclic nucleotide levels, which can have beneficial effects on cognitive function.
Mecanismo De Acción
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves the inhibition of PDE2A, which is a key enzyme in the regulation of intracellular signaling pathways. PDE2A hydrolyzes cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many cellular processes. By inhibiting PDE2A, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide increases the levels of cyclic nucleotides, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide have been studied extensively in preclinical models. In animal studies, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to improve cognitive function, including memory and learning, in a dose-dependent manner. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has also been shown to increase the levels of cAMP and cGMP in the brain, which are important signaling molecules in neuronal function. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments include its specificity for PDE2A, which allows for the selective modulation of intracellular signaling pathways. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, there are also limitations to using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments, including the need for careful dosing and monitoring due to its potential effects on cyclic nucleotide levels.
Direcciones Futuras
There are several potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide. One area of focus could be the development of more selective PDE2A inhibitors that have even greater efficacy and fewer off-target effects. Additionally, further studies could investigate the potential therapeutic applications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide in other cognitive disorders beyond Alzheimer's disease and schizophrenia. Finally, research could focus on the development of biomarkers to predict patient response to treatment with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide.
Métodos De Síntesis
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves several steps, starting with the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-bromo-3-nitrobenzoic acid. The resulting product is then reduced and coupled with 1H-tetrazol-1-yl-amine to form the final compound. The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been described in detail in a number of scientific publications.
Aplicaciones Científicas De Investigación
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications in cognitive disorders. In preclinical studies, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. These studies have also demonstrated that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is well-tolerated and has a favorable pharmacokinetic profile.
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS/c1-2-10-15-16-12(21-10)14-11(20)8-4-3-5-9(6-8)19-7-13-17-18-19/h3-7H,2H2,1H3,(H,14,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHYCQPEJAFRHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.